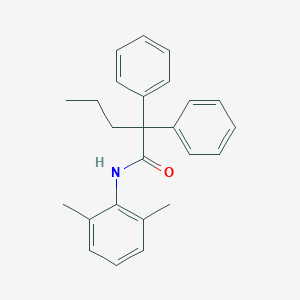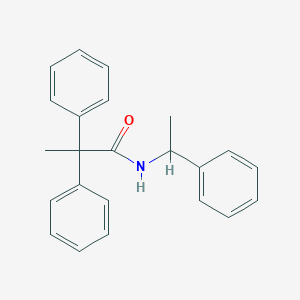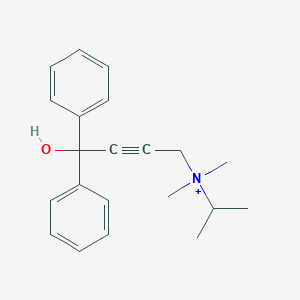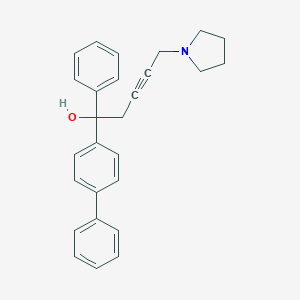![molecular formula C18H16N4OS B286670 Methyl 4-[6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286670.png)
Methyl 4-[6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of Methyl 4-[6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is not fully understood. However, studies suggest that it exerts its biological activity by inhibiting specific enzymes and signaling pathways involved in various diseases.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-[6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether can induce apoptosis (cell death) in cancer cells, reduce inflammation, and inhibit bacterial growth. It has also been shown to have neuroprotective effects, such as reducing oxidative stress and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has several advantages for lab experiments, such as its high yield and mild reaction conditions. However, its limited solubility in water can make it challenging to work with in some experiments.
Orientations Futures
For research could focus on its potential use in treating various diseases and improving its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of Methyl 4-[6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether involves the reaction of 4-bromoanisole, 2-methylbenzylamine, and 1,2,4-triazole-3-thiol in the presence of a palladium catalyst. The reaction takes place under mild conditions, and the yield of the product is high.
Applications De Recherche Scientifique
Methyl 4-[6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-tumor, anti-inflammatory, and anti-bacterial agent. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C18H16N4OS |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-6-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4OS/c1-12-5-3-4-6-14(12)11-16-21-22-17(19-20-18(22)24-16)13-7-9-15(23-2)10-8-13/h3-10H,11H2,1-2H3 |
Clé InChI |
STTAJKVCUNOFBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286591.png)




![N-[cyclopentyl(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B286602.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide](/img/structure/B286603.png)




![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)
